For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure and Synthesis of (S)-ErSO
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of (S)-ErSO. (S)-ErSO is the inactive enantiomer of the experimental anticancer agent ErSO ((R)-ErSO), which has demonstrated potent and selective activity against estrogen receptor-alpha positive (ERα+) breast cancers. Understanding the stereochemistry and synthesis of both enantiomers is crucial for the development and optimization of this class of compounds.
Chemical Structure
(S)-ErSO is the dextrorotatory enantiomer of ErSO.[1] The core structure is a 3-(4-hydroxyphenyl)indolin-2-one scaffold. The absolute configuration at the C3 position is 'S'.
IUPAC Name: (3S)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one
Molecular Formula: C₂₂H₁₃F₆NO₃[2]
Molecular Weight: 453.340 g·mol⁻¹[2][3]
Chemical Structure:
Figure 1: Chemical structure of (S)-ErSO.
Synthesis of (S)-ErSO
The synthesis of (S)-ErSO is achieved through the synthesis of the racemic mixture, followed by chiral separation. An optimized synthetic route has been developed to access the core scaffold with improved yields.[4]
Optimized Synthetic Route for Racemic ErSO
The synthesis of the racemic precursor to ErSO involves a three-step process starting from a substituted isatin derivative. This is followed by chiral separation to isolate the individual enantiomers.
Experimental Protocol:
A detailed, optimized synthetic protocol for a related active derivative, ErSO-DFP, has been published and is adaptable for ErSO. The key steps for the synthesis of the racemic mixture are:
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Step 1 (not isolated): Thionyl chloride and pyridine are added to a solution of the starting TBS-protected indolinone in tetrahydrofuran at 0 °C and stirred for 1 hour.
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Step 2 (not isolated): 4,4-difluoropiperidine hydrochloride and cesium carbonate are added to the reaction mixture in dichloromethane and stirred overnight at room temperature.
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Step 3: Tetra-n-butylammonium fluoride is added to the mixture in tetrahydrofuran and stirred for 2 hours at room temperature to yield the racemic product with high efficiency (95% over three steps).
Chiral Separation
The enantiomers of the racemic mixture are separated using preparative chiral high-performance liquid chromatography (HPLC).
Experimental Protocol:
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Column: Lux 5 μM cellulose-1, LC Column, 250 × 21.2 mm, AXIA packed
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Mobile Phase: Isocratic mixture of isopropanol and hexanes (e.g., 10% i-PrOH/hexanes)
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Detection: UV at 254 nm
This method allows for the isolation of both the active (R)-enantiomer (ErSO) and the inactive (S)-enantiomer. The absolute configuration of the separated enantiomers has been confirmed by X-ray crystallography.
Synthesis Workflow
Diagram 1: Synthesis and separation workflow for ErSO enantiomers.
Biological Activity and Quantitative Data
(S)-ErSO is reported to be the inactive enantiomer, while (R)-ErSO (commonly referred to as ErSO) shows high potency against ERα+ breast cancer cells. This highlights the critical role of stereochemistry in the biological activity of this class of compounds.
In Vitro Potency
The following table summarizes the in vitro potency (IC₅₀ values) of the ErSO enantiomers against the ERα+ breast cancer cell line MCF-7.
| Compound | Target Cell Line | Incubation Time | IC₅₀ | Reference |
| (R)-ErSO | MCF-7 (ERα+) | 24 hours | ~20 nM | |
| (S)-ErSO | MCF-7 (ERα+) | 24 hours | Inactive | |
| (R)-ErSO | Panel of ERα+ cell lines | 24 hours | 11-43 nM | |
| (R)-ErSO | ERα- cell lines | 24 hours | >10 µM |
Selectivity
ErSO demonstrates high selectivity for ERα+ cancer cells over ERα- cells.
| Compound | Selectivity Window (ERα- vs ERα+) | Reference |
| (R)-ErSO | >350-fold |
Mechanism of Action: The Anticipatory Unfolded Protein Response (a-UPR)
The active enantiomer, ErSO, exerts its anticancer effects by binding to ERα and hyperactivating a protective cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR). This overstimulation of the a-UPR leads to rapid and selective cell death in ERα+ cancer cells. The inactive enantiomer, (S)-ErSO, does not effectively induce this pathway.
Signaling Pathway of ErSO-induced a-UPR Hyperactivation
Diagram 2: Signaling pathway of ErSO-induced a-UPR hyperactivation.
Key Experimental Protocols
Cell Viability Assay
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds on cancer cell lines.
Methodology:
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Cell Seeding: Plate cancer cells (e.g., MCF-7 for ERα+, MDA-MB-231 for ERα-) in 96-well plates and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., (S)-ErSO, (R)-ErSO) for a specified duration (e.g., 24 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., 100 µM Raptinal).
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Viability Measurement: Add a viability reagent such as AlamarBlue or PrestoBlue and incubate for 1-4 hours.
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Data Acquisition: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
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Analysis: Normalize the fluorescence data to the vehicle (100% viability) and positive death (0% viability) controls. Plot the dose-response curves and calculate IC₅₀ values using non-linear regression.
Western Blot Analysis for a-UPR Markers
Purpose: To assess the activation of the a-UPR pathway by measuring the levels of key protein markers.
Methodology:
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Cell Treatment and Lysis: Treat cells (e.g., MCF-7) with the compound for a specified time (e.g., 4 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies against a-UPR markers (e.g., p-PERK, p-eIF2α, ATF6α) and a loading control (e.g., actin) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantification: Densitometry analysis can be performed using software like ImageJ, normalizing the protein of interest to the loading control.
Conclusion
The study of (S)-ErSO, in conjunction with its active enantiomer, provides a clear example of the importance of stereochemistry in drug design and action. While (S)-ErSO itself is biologically inactive, its synthesis and characterization are essential for the preclinical and clinical development of ErSO as a potential therapeutic for ERα+ breast cancers. The detailed protocols and data presented in this guide offer a valuable resource for researchers in oncology and medicinal chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ErSO | C22H13F6NO3 | CID 149494442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ErSO - Wikipedia [en.wikipedia.org]
- 4. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
